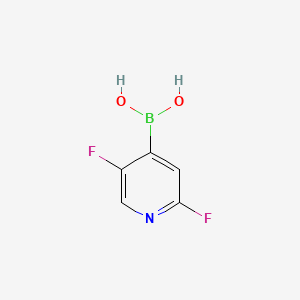

Ácido (2,5-difluoropiridin-4-il)borónico

Descripción general

Descripción

“(2,5-Difluoropyridin-4-yl)boronic acid” is a chemical compound with the molecular formula C5H4BF2NO2 . It has a molecular weight of 158.9 and is typically stored in a freezer under -20°C .

Synthesis Analysis

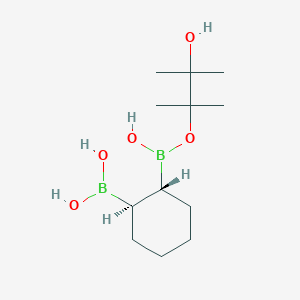

The synthesis of “(2,5-Difluoropyridin-4-yl)boronic acid” involves several steps. One method involves the use of diisopropylamine in anhydrous tetrahydrofuran under argon at -20 C. This is followed by the addition of ft-butyllithium to form LDA, which is then cooled to -78 C. A solution of 2,5-difluoropyridine is added and the mixture is stirred at -78 C for 4 hours. A solution of triisopropyl borate is added dropwise, and the reaction mixture is warmed to room temperature and stirred for an additional hour .Molecular Structure Analysis

The InChI code for “(2,5-Difluoropyridin-4-yl)boronic acid” is 1S/C5H4BF2NO2/c7-4-2-9-5(8)1-3(4)6(10)11/h1-2,10-11H . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis

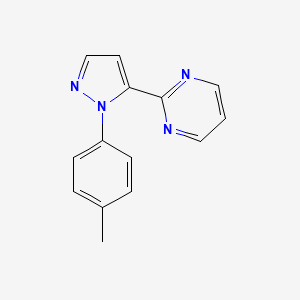

“(2,5-Difluoropyridin-4-yl)boronic acid” is often used in Suzuki–Miyaura coupling reactions . This is a type of cross-coupling reaction that is widely used in the formation of carbon-carbon bonds. The reaction involves the use of a palladium catalyst and a boron reagent, such as “(2,5-Difluoropyridin-4-yl)boronic acid”.Physical And Chemical Properties Analysis

“(2,5-Difluoropyridin-4-yl)boronic acid” is a solid at room temperature . The compound is sealed in dry conditions and stored in a freezer under -20°C .Aplicaciones Científicas De Investigación

Aplicaciones de detección

Ácido (2,5-difluoropiridin-4-il)borónico: se utiliza en aplicaciones de detección debido a su capacidad de interactuar con dioles y bases de Lewis fuertes como los aniones fluoruro o cianuro . Esta interacción es crucial para el desarrollo tanto de ensayos homogéneos como de sistemas de detección heterogéneos.

Etiquetado biológico

La reactividad del compuesto con los dioles también permite que se utilice en el etiquetado biológico. Puede conjugarse a varias biomoléculas, lo que permite el seguimiento y la identificación de estas moléculas en sistemas biológicos complejos .

Manipulación y modificación de proteínas

Los investigadores emplean This compound para la manipulación y modificación de proteínas. Esto incluye la alteración de las estructuras de las proteínas, lo que puede ser fundamental para comprender la función de las proteínas y para el desarrollo de nuevas estrategias terapéuticas .

Tecnologías de separación

En las tecnologías de separación, este derivado de ácido borónico se utiliza para crear materiales que pueden unirse y separar selectivamente moléculas específicas, particularmente en el contexto de la química de los carbohidratos y la glicobiología .

Desarrollo de terapéuticos

La interacción con los dioles posiciona This compound como un candidato potencial para el desarrollo de terapéuticos. Puede usarse para interferir con las vías de señalización o como un inhibidor de enzimas .

Electroforesis de moléculas glicosiladas

Este compuesto también se utiliza en la electroforesis de moléculas glicosiladas, lo que ayuda en el análisis de los patrones de glicosilación, lo cual es importante en la investigación de la diabetes .

Construcción de micropartículas

This compound: sirve como bloque de construcción en la construcción de micropartículas para métodos analíticos. Estas micropartículas pueden diseñarse para tener interacciones específicas con las moléculas objetivo .

Polímeros para liberación controlada

Finalmente, se utiliza en la creación de polímeros para la liberación controlada de fármacos como la insulina. Esta aplicación es particularmente significativa en el manejo de enfermedades crónicas como la diabetes .

Mecanismo De Acción

Target of Action

The primary target of (2,5-Difluoropyridin-4-yl)boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction .

Mode of Action

In the Suzuki-Miyaura cross-coupling reaction, the compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the Suzuki-Miyaura cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It’s known that the compound has a high gi absorption . Its Log Kp value suggests low skin permeation .

Result of Action

The result of the compound’s action is the formation of a new carbon-carbon bond via the Suzuki-Miyaura cross-coupling reaction . This reaction is mild and functional group tolerant, making it a valuable tool in organic synthesis .

Action Environment

The compound is stable and readily prepared, making it environmentally benign . It is stored in a dry environment, preferably in a freezer under -20°C . These conditions help maintain the compound’s stability and efficacy.

Safety and Hazards

The compound is classified under the GHS07 hazard class . The hazard statements include H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

Direcciones Futuras

As a boronic acid, “(2,5-Difluoropyridin-4-yl)boronic acid” has potential applications in various fields, including medicinal chemistry and materials science. Its use in Suzuki–Miyaura coupling reactions makes it particularly valuable in the synthesis of complex organic compounds .

Relevant Papers For more detailed information, you may refer to the MSDS and other related peer-reviewed papers provided by Ambeed, Inc and Sigma-Aldrich . These documents contain additional data and experimental details about “(2,5-Difluoropyridin-4-yl)boronic acid”.

Propiedades

IUPAC Name |

(2,5-difluoropyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BF2NO2/c7-4-2-9-5(8)1-3(4)6(10)11/h1-2,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFUGAJDUGLGADA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70704624 | |

| Record name | (2,5-Difluoropyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70704624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1263375-23-0 | |

| Record name | (2,5-Difluoropyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70704624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B578125.png)

![2-Bromo-13,13-dimethyl-13H-indeno[1,2-b]anthracene](/img/structure/B578138.png)

![N-propyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B578142.png)

![1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile](/img/structure/B578144.png)